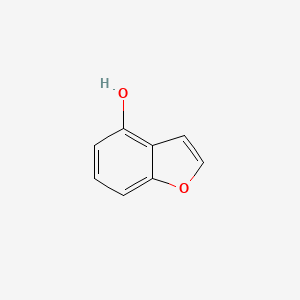

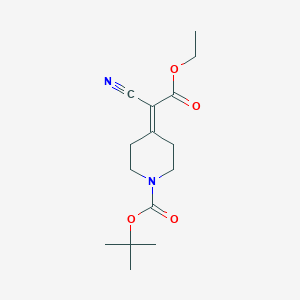

![molecular formula C8H8N2O B1279938 Benzo[d]isoxazol-3-ylmethanamine CAS No. 155204-08-3](/img/structure/B1279938.png)

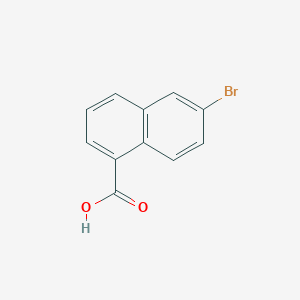

Benzo[d]isoxazol-3-ylmethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]isoxazol-3-ylmethanamine is a chemical compound that belongs to the class of organic compounds known as benzo[d]isoxazoles. These compounds are characterized by a fused benzene and isoxazole ring structure. Although the provided papers do not directly discuss Benzo[d]isoxazol-3-ylmethanamine, they do provide insights into the chemical properties and reactions of related benzo[d]isoxazole derivatives, which can be useful in understanding the behavior of Benzo[d]isoxazol-3-ylmethanamine.

Synthesis Analysis

The synthesis of benzo[d]isoxazole derivatives can involve various strategies, including gold-catalyzed cycloaddition reactions. For instance, benzo[d]isoxazoles have been found to act as nucleophiles in gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides, leading to the formation of polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines . Additionally, benzo[d]isoxazoles can react with gold-carbene intermediates derived from propargyl esters to afford annulation products . These methods demonstrate the versatility of benzo[d]isoxazole derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of benzo[d]isoxazole derivatives can be determined using various spectroscopic techniques and computational methods. Single-crystal X-ray diffraction is a powerful tool for obtaining the molecular geometry of these compounds . Density functional theory (DFT) calculations, such as those using the B3LYP method with different basis sets, can optimize the structure and provide theoretical insights into the vibrational modes, chemical shifts, and electronic transitions, which often show good consistency with experimental data .

Chemical Reactions Analysis

Benzo[d]isoxazole derivatives can participate in a range of chemical reactions. The gold-catalyzed cycloaddition reactions mentioned earlier are examples of the chemical reactivity of these compounds . The ability to form various annulation products through these reactions highlights the potential of benzo[d]isoxazole derivatives as building blocks for more complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]isoxazole derivatives can be characterized by a combination of experimental and computational techniques. Spectroscopic methods such as FT-IR, NMR, UV-Vis, and MS provide detailed information about the functional groups and electronic structure of these compounds . Thermal analysis methods like TG/DTA can summarize the behavior of the material against temperature, indicating its stability and decomposition patterns . Computational studies, including DFT calculations and analyses of molecular electrostatic potential, help in understanding the electrophilic and nucleophilic regions on the molecular surface, which are important for predicting reactivity .

科学的研究の応用

Role in Therapeutic Treatments

Benzo[d]isoxazol-3-ylmethanamine and its derivatives, particularly 1,2-benzisoxazoles, are significant in the preparation of biologically active compounds. The therapeutic applications of these compounds are quite extensive. They are a critical component in atypical antipsychotics such as risperidone, paliperidone, and iloperidone, as well as in anticonvulsants like zonisamide. The compound's involvement in the central nervous system (CNS) disorders treatments is evident, and its derivatives also play a role in kinase inhibitors. The continued use of benzisoxazoles in drug discovery and development highlights their integral role in pharmaceutical research (Uto, 2015).

Antipsychotic Potential

Risperidone, a benzisoxazol derivative, exemplifies the compound's potential in treating schizophrenia. This novel antipsychotic agent combines potent serotonin (5-HT2) and dopamine D2 receptor antagonism. Risperidone's lower incidence of extrapyramidal symptoms may indicate its preferential action on mesolimbic rather than nigrostriatal dopaminergic pathways. Studies suggest that risperidone has a faster onset of antipsychotic action and potentially greater efficacy against negative symptoms of schizophrenia compared to traditional treatments (Grant & Fitton, 1994).

Safety And Hazards

将来の方向性

Isoxazoles, including “Benzo[d]isoxazol-3-ylmethanamine”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and exploring their potential biological activities .

特性

IUPAC Name |

1,2-benzoxazol-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPJEUXBRLCEDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]isoxazol-3-ylmethanamine | |

CAS RN |

155204-08-3 |

Source

|

| Record name | 1,2-benzoxazol-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

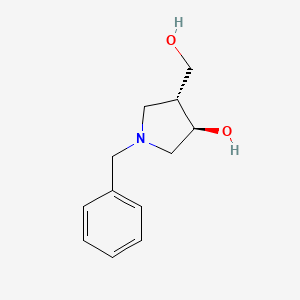

![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)

![5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B1279890.png)